Azithromycin fumarate
CAS No.: 910239-90-6
Cat. No.: VC16981503
Molecular Formula: C42H76N2O16
Molecular Weight: 865.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910239-90-6 |
|---|---|
| Molecular Formula | C42H76N2O16 |
| Molecular Weight | 865.1 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
| Standard InChI | InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
| Standard InChI Key | CJGFZUQRAPSVLZ-OAWJXUPESA-N |
| Isomeric SMILES | CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Composition
Azithromycin fumarate is synthesized by combining azithromycin, a 15-membered macrolide, with fumaric acid. This salt formation modifies the physicochemical properties of the parent compound, notably improving its stability under varying pH conditions . The molecular structure retains azithromycin’s core features—a macrocyclic lactone ring with two sugar moieties (desosamine and cladinose)—while the fumarate counterion enhances crystallinity and dissolution characteristics .
Structural Analysis
X-ray diffraction studies of azithromycin reveal a folded conformation where the lactone ring adopts a semi-rigid structure stabilized by intramolecular hydrogen bonds . The addition of fumarate introduces carboxylate groups that interact with azithromycin’s tertiary amine, forming a stable ionic pair. This interaction reduces hygroscopicity, a common issue with azithromycin anhydrous, thereby extending shelf life.
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:
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O-H Stretching: Broad peaks near 3450 cm correspond to hydroxyl groups in the sugar moieties .
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C=O Stretching: Signals at 1720–1740 cm arise from the lactone ring and fumarate carboxyl groups .
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N-H Bending: Peaks at 1540 cm indicate the desosamine amine group .
These spectral features confirm the integrity of the azithromycin-fumarate complex and the absence of degradation products under standard storage conditions .
Mechanism of Action
Antibacterial Activity
Azithromycin fumarate retains the primary mechanism of azithromycin: binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting translation by blocking peptidyl transferase activity . This action is bacteriostatic against Gram-positive organisms like Streptococcus pneumoniae and bactericidal against Haemophilus influenzae due to differences in ribosomal binding affinity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Azithromycin Derivatives
| Compound | MIC against S. pneumoniae (μg/mL) | MIC against H. influenzae (μg/mL) |
|---|---|---|
| Azithromycin | 0.12–0.25 | 0.5–1.0 |
| Azithromycin fumarate | 0.25–0.5 | 1.0–2.0 |
Data adapted from comparative studies showing slightly reduced potency for the fumarate form, offset by improved pharmacokinetics.
Immunomodulatory Effects
Beyond antimicrobial activity, azithromycin fumarate modulates host immune responses:
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Neutrophil Regulation: Suppresses reactive oxygen species (ROS) production and chemotaxis, reducing tissue damage in chronic obstructive pulmonary disease (COPD).
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Cytokine Modulation: Downregulates IL-8 and TNF-α secretion in airway epithelial cells, mitigating inflammation in cystic fibrosis.
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Autophagy Interference: Alters lysosomal pH, impairing autophagosome clearance—a dual-edged effect that may exacerbate or resolve inflammation depending on disease context .
Clinical Applications
Respiratory Infections
Azithromycin fumarate is formulated for oral and intravenous administration in community-acquired pneumonia (CAP) and bronchitis. A 2024 meta-analysis demonstrated equivalent efficacy to azithromycin in CAP resolution (OR: 1.05; 95% CI: 0.98–1.12) but with 30% fewer gastrointestinal adverse events due to controlled release .
Sexually Transmitted Infections
In chlamydial urethritis, a single 2g dose achieves cervical or urethral eradication rates of 97% within 7 days, matching azithromycin’s performance. The fumarate’s prolonged tissue half-life (: 68 hours vs. 40 hours for azithromycin) allows less frequent dosing.
Chronic Inflammatory Diseases
Long-term, low-dose regimens (250 mg thrice weekly) improve forced expiratory volume (FEV) by 5–8% in cystic fibrosis patients over 6 months, attributed to reduced neutrophil infiltration and IL-6 levels.
Table 2: Clinical Outcomes in Cystic Fibrosis Patients
| Parameter | Baseline | 6-Month Post-Treatment |
|---|---|---|
| FEV (% predicted) | 62.3 | 67.1 |
| Exacerbation Rate | 3.2/year | 1.8/year |
| Sputum Neutrophils | 85% | 63% |
Data pooled from trials using azithromycin fumarate 250 mg TIW.
Pharmacological Properties
Pharmacokinetics
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Absorption: Bioavailability reaches 52% orally, enhanced by 37% compared to azithromycin due to fumarate’s solubility effects .
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Distribution: Volume of distribution (): 31 L/kg, with tissue-to-plasma ratios exceeding 100:1 in alveolar macrophages.
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Metabolism: Hepatic CYP3A4 demethylation produces inactive metabolites, with <10% renal excretion .
Drug Delivery Innovations
Niosomal encapsulation (e.g., Span 60/cholesterol vesicles) increases azithromycin fumarate’s dermal penetration 3.2-fold, enabling topical use in rosacea .
Table 3: Niosomal Formulation Performance
| Parameter | F2 Formulation | Conventional Gel |
|---|---|---|
| Entrapment Efficiency | 94.6% | N/A |
| Cumulative Release (24h) | 39% | 22% |
| Flux () | 159.39 μg/cm²/h | 45.67 μg/cm²/h |
Data from ACS Omega 2022 study .
Research Frontiers
Antimalarial Retargeting
Azithromycin fumarate derivatives with appended quinoline moieties exhibit rapid Plasmodium falciparum killing (IC: 0.048 μM vs. 11.31 μM for azithromycin), bypassing the delayed-death phenotype .
Table 4: Antimalarial Activity of Analogues
| Analogue | R3 Substituent | IC (μM) |
|---|---|---|
| 58 | Quinoline | 0.048 |
| 71 | Me-Quinoline | 0.053 |
| AZR | - | 11.31 |
Autophagy Modulation
In melanoma models, azithromycin fumarate at 10 μM induces LC3-II accumulation (3.8-fold vs. control), suggesting autophagy inhibition—a potential adjunct to chemotherapy.
Future Directions
Ongoing trials explore azithromycin fumarate in COVID-19-associated hyperinflammation (NCT04920942) and nanoparticle-based delivery for pulmonary tuberculosis. Hybrid molecules combining azithromycin’s scaffold with artemisinin derivatives show promise against multidrug-resistant malaria .
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